6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile
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Overview
Description
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino, oxo, phenylprop-2-enylidene, and trifluoromethyl groups. The presence of these groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amino-substituted pyrimidines under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylprop-2-enylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Piperidine, pyridine
Solvents: Ethanol, methanol
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine and 5-fluorouracil share structural similarities with 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile.
Trifluoromethyl-Substituted Compounds: Compounds like 3-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzonitrile also exhibit similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O/c22-21(23,24)15-9-4-10-16(12-15)29-19(26)18(17(13-25)28-20(29)30)27-11-5-8-14-6-2-1-3-7-14/h1-12H,26H2/b8-5+,27-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGWPOCNVMEYNY-SDIXUBNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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